molecular formula C7H8N2O4 B8638143 5-Methoxy-2-methyl-4-nitropyridine 1-oxide

5-Methoxy-2-methyl-4-nitropyridine 1-oxide

Cat. No. B8638143
M. Wt: 184.15 g/mol
InChI Key: WSTGNIANVAWIDR-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-4-nitropyridine 1-oxide is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-methyl-4-nitropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-methyl-4-nitropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methoxy-2-methyl-4-nitropyridine 1-oxide

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

5-methoxy-2-methyl-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8N2O4/c1-5-3-6(9(11)12)7(13-2)4-8(5)10/h3-4H,1-2H3

InChI Key

WSTGNIANVAWIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To fuming nitric acid (20 mL, Spectrochem, India) was added (5-methoxy-2-methylpyridine 1-oxide (14 g, 0.100 mol) in one lot and the reaction was stirred at rt for 2 h. Reaction progress was monitored by TLC (50% EtOAc in pet ether.). After completion of the reaction, the reaction mixture was poured in to ice water (100 mL) and neutralized with 40% NaOH solution (PH˜7-7.5) to get a yellow precipitate. The precipitate was stirred for 5-10 min, then filtered and dried to give the title compound as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.51 (s, 1H), 8.21 (s, 1H), 3.95 (s, 3H), 2.31 (s, 3H). MS (ESI, positive ion) m/z: 184.8 (M+H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
14 g
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reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
pet ether
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

21.2 g of 5-methoxy-2-methylpyridine 1-oxide are metered into 35 ml of 65% strength nitric acid and warmed to 60° C. in a manner such that the temperature of the reaction mixture does not rise above 80° C. The mixture is stirred at 80° C. for 1 hour, a further 13 ml of 100% strength nitric acid are added to bring the reaction to completion and the mixture is stirred at 60°-70° C. for a further 2 hours. For working up, the mixture is poured onto 300 g of ice. The yellow precipitate which separates out is filtered off over a suction filter, washed with water and dried. The dry solid is boiled up with 200 ml of methylene chloride, filtered off and dried. Further TLC-pure product is isolated by concentration of the filtrate. 22.3 g (87% of theory) of 5-methoxy-2-methyl-4-nitropyridine 1oxide of m.p. 201°-202° C. are obtained as yellow crystals.
Quantity
21.2 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

5-Methoxy-2-methylpyridine-1-oxide [35392-66-6] (6 g, 43.1 mmol) and nitric acid (18.4 mL, 431 mmol, 1.48 g/mL) was added to acetic acid (50 mL) and the reaction was stirred at 90° C. for 6 h. The mixture was concentrated (1/4) and neutralized at 0° C. was addition of ammonium hydroxide. The mixture was extracted with EtOAc, washed with brine and water, dried (Na2SO4), filtered and concentrated. The product crystallised during concentration. ESI-MS: tR=0.50 min, [M+H]+ 185.1 (LC-MS 1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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